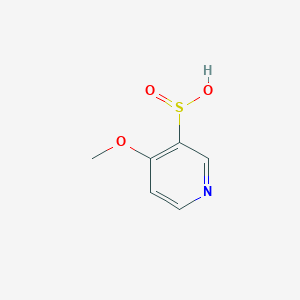
4-Methoxypyridine-3-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxypyridine-3-sulfinic acid is a chemical compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both methoxy and sulfinic acid groups in its structure makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxypyridine-3-sulfinic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methoxypyridine using suitable oxidizing agents. For instance, the oxidation of 4-methoxypyridine with hydrogen peroxide in the presence of a catalyst can yield 4-methoxypyridine-3-sulfinic acid .
Industrial Production Methods
Industrial production of 4-methoxypyridine-3-sulfinic acid typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxypyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: 4-Methoxypyridine-3-sulfonic acid.
Reduction: 4-Methoxypyridine-3-thiol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methoxypyridine-3-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-methoxypyridine-3-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxypyridine: Similar structure but with the methoxy group at the 2-position.
3-Methoxypyridine: Similar structure but with the methoxy group at the 3-position.
4-Methoxypyridine: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
Uniqueness
4-Methoxypyridine-3-sulfinic acid is unique due to the presence of both methoxy and sulfinic acid groups. This combination allows it to participate in a broader range of chemical reactions compared to its analogs. Its unique reactivity makes it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C6H7NO3S |
|---|---|
Poids moléculaire |
173.19 g/mol |
Nom IUPAC |
4-methoxypyridine-3-sulfinic acid |
InChI |
InChI=1S/C6H7NO3S/c1-10-5-2-3-7-4-6(5)11(8)9/h2-4H,1H3,(H,8,9) |
Clé InChI |
PVRPPTYQVYHJRZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=NC=C1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dihydro-4-iodo-1'-methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13105575.png)
![[1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl-](/img/structure/B13105576.png)
![3-Chloro-7,8-dihydro-6H-cyclopenta[g]cinnolin-4-ol](/img/structure/B13105582.png)
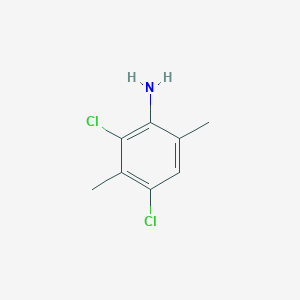
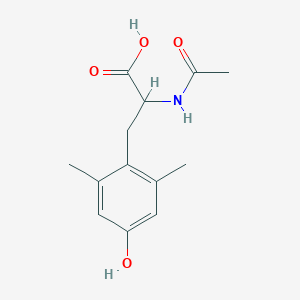

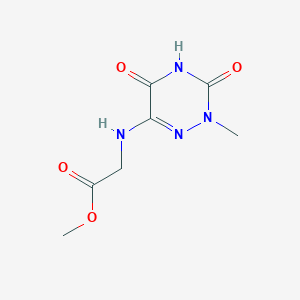
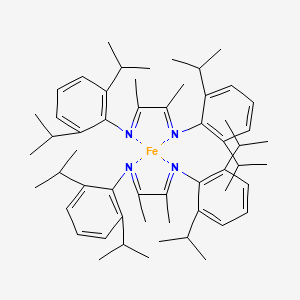
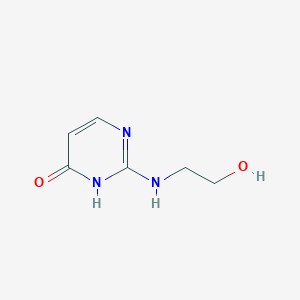
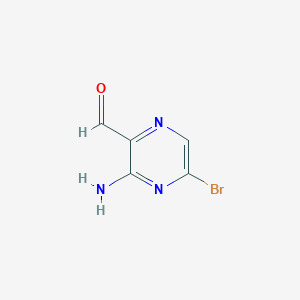
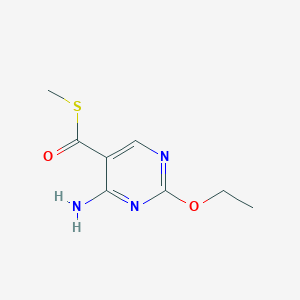
![2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B13105666.png)


